Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA
Description
5-Aminolevulinic acid (ALA) is a non-proteinogenic amino acid synthesized in plants via the C5 pathway, primarily regulated by glutamyl-tRNA reductase (GluTR) and glutamate-1-semialdehyde aminotransferase (GSA-AM) . It serves as a precursor for tetrapyrroles, including chlorophyll and heme, and has emerged as a multifunctional plant growth regulator. At low concentrations (e.g., 10–200 mg/L), ALA enhances photosynthesis, antioxidant capacity, and stress tolerance under adverse conditions such as low light, cold, and drought . At high concentrations, it acts as a herbicide by accumulating phototoxic porphyrins .
Properties
IUPAC Name |
4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O9/c1-4-6-19(24(37)29-17-8-10-18(11-9-17)32(40)41)30-25(38)20-7-5-14-31(20)26(39)16(3)28-23(36)15(2)27-21(33)12-13-22(34)35/h8-11,15-16,19-20H,4-7,12-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWNJYFEOLWFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Deprotection
The synthesis begins with a Rink-amide resin (loading: 0.3 mmol/g), chosen for its compatibility with Fmoc protocols. Deprotection of the Fmoc group is achieved using 20% piperidine in N,N-dimethylformamide (DMF) for 20 minutes, ensuring >95% deprotection efficiency.
Sequential Amino Acid Coupling
Each amino acid (DL-Ala, DL-Pro, DL-Nva) is activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in the presence of DIPEA (diisopropylethylamine). Coupling reactions proceed for 6 hours under nitrogen atmosphere, with Kaiser tests confirming completion. For example, coupling DL-Nva requires 3 equivalents of Fmoc-Nva-OH, HBTU, and HOBt in DMF.
Introduction of the Sucinyl and pNA Groups
After assembling the Ala-Ala-Pro-Nva backbone, the N-terminal is succinylated using succinic anhydride (10 equivalents) in DMF/DCM (1:1) for 2 hours. The p-nitroaniline (pNA) moiety is introduced via amide bond formation using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA, followed by cleavage from the resin.
Enzymatic Synthesis in Organic Solvents
Thermostable proteases like TaqSbt and DgSbt enable peptide bond formation in non-aqueous media, offering an alternative to SPPS.
Reaction Setup and Substrate Preparation
A substrate mixture containing 20 mM acyl donor (e.g., Suc-DL-Ala) and 30 mM nucleophile (DL-Ala-Pro-Nva-pNA) is dissolved in DMF:acetonitrile:Et₃N (1:0.98:0.02). Molecular sieves (3 Å) are added to absorb water, and 110 mg of enzyme preparation (TaqSbt or DgSbt) is introduced.
Incubation and Product Isolation
The reaction proceeds at 60°C for 24 hours, after which the mixture is quenched with DMSO (4:1 v/v) and centrifuged to remove enzymes and sieves. Crude product is purified via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient), yielding this compound with >85% purity.
Solution-Phase Fragment Condensation
Fragment condensation avoids resin limitations and is ideal for short peptides.
Synthesis of Protected Fragments
Coupling and Deprotection
Fragments are condensed using DCC (dicyclohexylcarbodiimide) and HOBt in DMF at 0°C for 12 hours. Boc-protecting groups (if present) are removed with TFA/DCM (95:5).
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Purification employs a C18 column with a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B):
Mass Spectrometry (MS)
MALDI-TOF MS confirms molecular weight:
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.21 (d, 2H, pNA aromatic), 7.85 (d, 2H, pNA aromatic), 4.45–4.12 (m, α-CH), 3.45–3.10 (m, Pro ring), 2.50–2.20 (m, succinyl CH₂).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| SPPS | 55–63 | ≥95 | 48–72 | Moderate |
| Enzymatic Synthesis | 35–50 | 85–90 | 24 | High |
| Solution-Phase | 40–55 | 88–92 | 36 | Low |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically due to its yellow color.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using proteases such as prolyl endopeptidase.
Detection: The released p-nitroaniline is measured using a spectrophotometer at a wavelength of 405 nm.
Major Products: The major product formed from the hydrolysis of this compound is p-nitroaniline.
Scientific Research Applications
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA is widely used in scientific research for the following applications:
Biochemistry: As a substrate to study the activity and specificity of proteases, particularly prolyl endopeptidase.
Medicine: In the development of diagnostic assays for diseases involving protease activity.
Pharmacology: To screen for potential inhibitors of proteases, which could lead to the development of new therapeutic agents.
Industrial Enzyme Production: Used in quality control to assess the activity of proteases in industrial enzyme preparations.
Mechanism of Action
The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA involves its recognition and cleavage by specific proteases. The peptide bond between the amino acids is hydrolyzed, releasing p-nitroaniline. This process is facilitated by the enzyme’s active site, which binds to the substrate and catalyzes the hydrolysis reaction. The released p-nitroaniline can then be quantified to determine the enzyme’s activity.
Comparison with Similar Compounds
Research Highlights
- Photosynthesis Enhancement : ALA-treated plants under low light (50–100 µmol/m²/s) showed 20–30% higher net photosynthetic rates (Pn) and 62–207% increased starch accumulation compared to controls .
- Cold Tolerance : ALA maintained PSII functionality (φPo > 0.7 vs. <0.5 in controls) at 4°C for 96 hours in watermelon seedlings .
- Antioxidant Activity : SOD and POD activity increased by 40–60% in ALA-treated plants under combined low-light and cold stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
